Lipophilicity Shift: Calculated LogP of C13H14ClN3O3 vs. the 4-Acetylphenyl Analog
The target compound (CAS 1396748-00-7) exhibits a calculated LogP of ~1.8, driven by the 2-chlorophenyl substituent. This represents a +0.5 LogP unit increase compared to the closest commercially available analog, 4-acetyl-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1351662-11-7, calculated LogP ~1.3), indicating higher membrane permeability potential. The difference is attributed to replacement of the polar 4-acetyl group with the more lipophilic 2-chlorophenylacetyl moiety . No experimentally measured LogP values are available for either compound; all data are consensus calculations using the ChemAxon platform.
| Evidence Dimension | Calculated lipophilicity (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP ≈ 1.8 (ChemAxon consensus calculation) |
| Comparator Or Baseline | 4-acetyl-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1351662-11-7), LogP ≈ 1.3 |
| Quantified Difference | Δ LogP = +0.5 (target more lipophilic) |
| Conditions | In silico prediction; no experimental LogP data available |
Why This Matters
A 0.5 LogP increase can translate to approximately 3-fold higher membrane partitioning, which may favor blood-brain barrier penetration or intracellular target access if required, making this compound preferable for CNS-targeted screening libraries over the less lipophilic analog.
